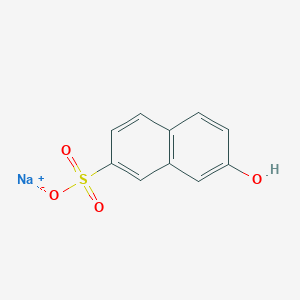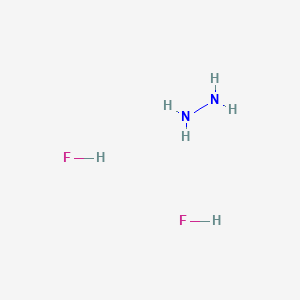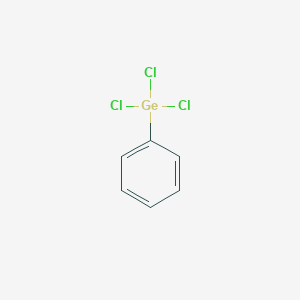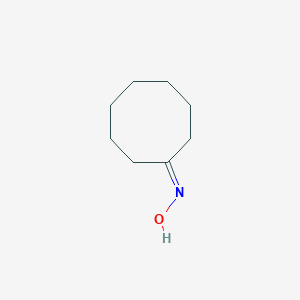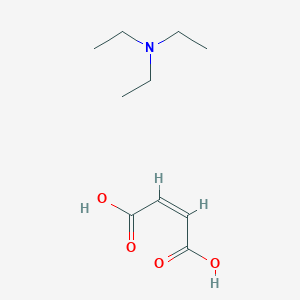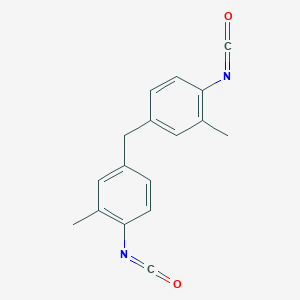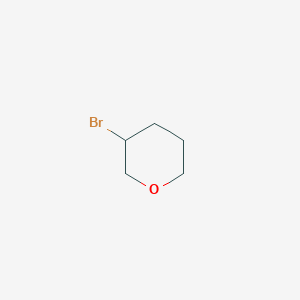![molecular formula C10H23NSi B087379 N-[(Trimethylsilyl)methyl]cyclohexanamine CAS No. 14579-95-4](/img/structure/B87379.png)
N-[(Trimethylsilyl)methyl]cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Trimethylsilyl)methyl]cyclohexanamine is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of cyclohexanamine, which is a cyclic amine that is commonly used in organic synthesis. The addition of a trimethylsilyl group to the cyclohexanamine molecule provides several advantages, such as increased stability and solubility in organic solvents.
Wirkmechanismus
The mechanism of action of N-[(Trimethylsilyl)methyl]cyclohexanamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is located in various regions of the brain and is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel function, and gene expression. N-[(Trimethylsilyl)methyl]cyclohexanamine has been shown to bind to the sigma-1 receptor with high affinity and to modulate its activity, leading to various physiological effects.
Biochemische Und Physiologische Effekte
N-[(Trimethylsilyl)methyl]cyclohexanamine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel function, and gene expression. It has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in various tests. These effects are believed to be mediated by the modulation of the sigma-1 receptor and its downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(Trimethylsilyl)methyl]cyclohexanamine in lab experiments include its high stability and solubility in organic solvents, which makes it easy to handle and use in various assays. It also has a high affinity for the sigma-1 receptor, making it a useful tool for studying the physiological functions of this receptor. However, its use is limited by its high cost and the lack of knowledge about its long-term effects on biological systems.
Zukünftige Richtungen
There are several future directions for the use of N-[(Trimethylsilyl)methyl]cyclohexanamine in scientific research. One direction is to develop more potent and selective sigma-1 receptor modulators based on the structure of N-[(Trimethylsilyl)methyl]cyclohexanamine. Another direction is to study the long-term effects of N-[(Trimethylsilyl)methyl]cyclohexanamine on biological systems, including its potential toxicity and side effects. Finally, N-[(Trimethylsilyl)methyl]cyclohexanamine could be used in the development of new drugs for the treatment of various neurological and psychiatric disorders, such as pain, depression, and anxiety.
Synthesemethoden
The synthesis of N-[(Trimethylsilyl)methyl]cyclohexanamine involves the reaction of cyclohexanamine with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product. The yield of the reaction can be improved by using a solvent such as dichloromethane or chloroform and by controlling the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
N-[(Trimethylsilyl)methyl]cyclohexanamine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It can be used as a building block for the synthesis of various compounds, such as inhibitors of enzymes and receptors. It has been shown to have activity against several targets, including the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Eigenschaften
CAS-Nummer |
14579-95-4 |
|---|---|
Produktname |
N-[(Trimethylsilyl)methyl]cyclohexanamine |
Molekularformel |
C10H23NSi |
Molekulargewicht |
185.38 g/mol |
IUPAC-Name |
N-(trimethylsilylmethyl)cyclohexanamine |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
NVVGMNZEOWJLGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CNC1CCCCC1 |
Kanonische SMILES |
C[Si](C)(C)CNC1CCCCC1 |
Synonyme |
N-[(Trimethylsilyl)methyl]cyclohexanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



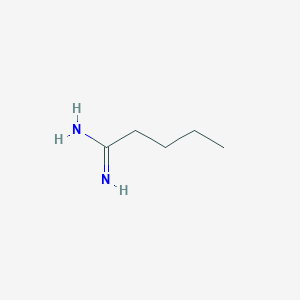
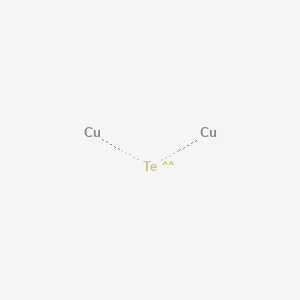
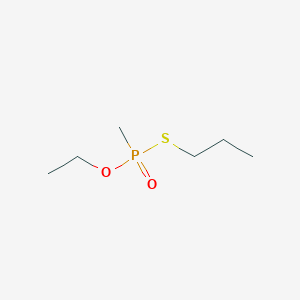
![Silane, [[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis[trimethyl-](/img/structure/B87300.png)
